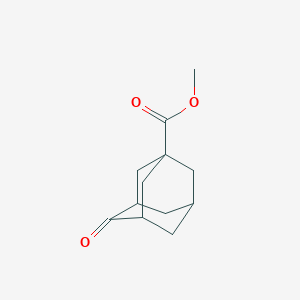

Methyl 4-oxoadamantane-1-carboxylate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl 4-oxoadamantane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPFRYAOGHZOCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)C(=O)C(C3)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 4-oxoadamantane-1-carboxylate" structure and properties

An In-Depth Technical Guide to Methyl 4-oxoadamantane-1-carboxylate

Abstract

This compound is a bifunctional derivative of adamantane, a rigid tricyclic hydrocarbon. Its unique three-dimensional structure, combining the lipophilic adamantane core with reactive ketone and methyl ester functionalities, makes it a highly valuable building block in medicinal chemistry and material science. The adamantane scaffold is renowned for its ability to improve the pharmacokinetic profiles of drug candidates by enhancing metabolic stability and modulating lipophilicity.[1][2][3] This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, intended for researchers, chemists, and professionals in drug development. We will explore detailed synthetic protocols, spectroscopic characterization, and the molecule's utility as a versatile intermediate for creating novel therapeutics and advanced materials.

The Adamantane Scaffold: A Foundation of Molecular Rigidity and Lipophilicity

First isolated from petroleum in 1933, adamantane (C₁₀H₁₆) is the simplest diamondoid, possessing a cage-like structure that is both rigid and virtually strain-free.[4] This unique architecture is the source of its remarkable physicochemical properties, which have been harnessed in a wide range of scientific fields.

Unique Physicochemical Properties

The defining features of the adamantane moiety are its high degree of symmetry, conformational rigidity, and significant lipophilicity.[1] Unlike flexible alkyl chains, the adamantane cage does not readily undergo conformational changes, providing a fixed and predictable three-dimensional structure. This rigidity can be instrumental in drug design for optimizing ligand-receptor binding interactions. Furthermore, its bulky, hydrophobic nature significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve its pharmacokinetic profile, often leading to increased bioavailability and a longer half-life.[3][5]

Significance in Drug Discovery and Material Science

In medicinal chemistry, the adamantane "lipophilic bullet" has been incorporated into numerous successful drugs.[2] Derivatives such as Amantadine and Memantine have found applications as antiviral and neuroprotective agents, respectively, demonstrating the therapeutic potential of this scaffold.[2][4] The introduction of an adamantyl group can confer metabolic stability, protecting the parent molecule from enzymatic degradation.[1]

In material science, the rigidity and thermal stability of the adamantane core are exploited to create high-performance polymers, coatings, and advanced composites with enhanced glass transition temperatures and mechanical strength.[6]

This compound: A Core Building Block

This compound emerges as a particularly useful synthetic intermediate by functionalizing the adamantane core at two distinct positions. The ester at a bridgehead (C1) position and a ketone at a secondary carbon (C4) provide orthogonal reactive sites for further chemical elaboration.

Chemical Structure and Nomenclature

The molecule consists of a tricyclo[3.3.1.1³⁷]decane (adamantane) core. A methoxycarbonyl group (-COOCH₃) is attached to the tertiary C1 position, and a carbonyl group (=O) is located at the C4 position.

IUPAC Name: this compound CAS Number: 56674-88-5[7] Molecular Formula: C₁₂H₁₆O₃

Caption: Chemical structure of this compound.

Physicochemical Properties

The properties of this molecule are derived from its constituent parts: the rigid, bulky adamantane cage and the polar functional groups. A summary of its key computed and experimental properties is provided below.

| Property | Value | Source |

| Molecular Weight | 208.25 g/mol | (Calculated) |

| Molecular Formula | C₁₂H₁₆O₃ | (Derived) |

| Parent Acid CAS | 56674-87-4 | [8] |

| Parent Acid MW | 194.23 g/mol | [8] |

| Appearance | White to off-white solid | [9] (Analogue) |

| Melting Point | 35-39 °C (for Methyl 1-adamantanecarboxylate) | [9] |

| Boiling Point | 246.1 °C (for Methyl 1-adamantanecarboxylate) | [9] |

| Solubility | Soluble in non-polar organic solvents | [10] |

Synthesis and Characterization

The synthesis of this compound typically proceeds from a more readily available precursor, Adamantane-1-carboxylic acid. The process involves two key transformations: esterification of the carboxylic acid and selective oxidation of a methylene bridge.

Synthetic Pathway

A logical and efficient synthetic route involves an initial esterification followed by oxidation. This sequence is often preferred because the ester group is generally stable under the conditions required for C-H oxidation of the adamantane core, thus avoiding the need for protecting group strategies.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for adamantane functionalization.[11][12]

Part A: Fischer Esterification of Adamantane-1-carboxylic acid

-

Reaction Setup: To a round-bottom flask, add Adamantane-1-carboxylic acid (1.0 eq). Add methanol (10-20 volumes) to serve as both reagent and solvent.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq) to the stirring suspension.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude Methyl 1-adamantanecarboxylate can be purified by distillation or used directly in the next step.[11]

Part B: Oxidation to this compound

-

Reaction Setup: Dissolve the crude Methyl 1-adamantanecarboxylate (1.0 eq) from Part A in glacial acetic acid in a round-bottom flask equipped with a condenser.

-

Oxidation: Slowly add a suitable oxidizing agent, such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄), portion-wise while monitoring the internal temperature. Causality Note: The choice of a strong oxidant is necessary to break the stable C-H bonds of the adamantane cage. Acetic acid is a common solvent as it is resistant to oxidation and can solubilize the reactants.

-

Reaction: Heat the mixture gently (e.g., 50-70 °C) for several hours until TLC indicates consumption of the starting material.

-

Quenching: Cool the reaction mixture and quench the excess oxidant carefully by adding isopropanol.

-

Extraction: Pour the mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product, this compound, can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of organic molecules relies on a combination of spectroscopic techniques.[13] The expected data for the title compound are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Signals for the methyl ester protons (-OCH₃) around δ 3.7 ppm (singlet). A complex series of multiplets between δ 1.8-2.8 ppm corresponding to the 14 protons of the adamantane cage. Protons adjacent to the ketone would be shifted further downfield. |

| ¹³C NMR | A signal for the ketone carbonyl (C=O) near δ 210 ppm. A signal for the ester carbonyl (C=O) near δ 175 ppm. A signal for the ester methoxy carbon (-OCH₃) near δ 52 ppm. Multiple signals for the adamantane cage carbons. |

| IR (Infrared) | A sharp, strong absorption band for the ester C=O stretch around 1735 cm⁻¹. A sharp, strong absorption band for the ketone C=O stretch around 1715 cm⁻¹. C-O stretching band around 1200-1100 cm⁻¹. C-H stretching bands just below 3000 cm⁻¹.[14] |

| MS (Mass Spec) | The molecular ion peak (M⁺) at m/z = 208. A prominent fragment corresponding to the loss of the methoxy group ([M-31]⁺) at m/z = 177. Other fragments resulting from the breakdown of the adamantane cage. |

Applications and Utility

The bifunctional nature of this compound makes it a versatile starting material for constructing a diverse library of complex molecules.

Role in Pharmaceutical Synthesis

This compound serves as a key intermediate for synthesizing novel drug candidates. The adamantane core provides a robust, lipophilic anchor, while the ketone and ester groups act as handles for further modification.[3]

-

Ketone Modification: The ketone can be converted into a variety of other functional groups, such as alcohols (via reduction), amines (via reductive amination), or oximes. These transformations allow for the introduction of hydrogen bond donors/acceptors or basic centers, which are critical for modulating pharmacological activity.

-

Ester Modification: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or with alcohols to form different esters. This allows for the attachment of various side chains or pharmacophores.[15]

Potential in Material Science

The rigid structure of the adamantane unit is known to enhance the thermal and mechanical properties of polymers.[6]

-

Polymer Synthesis: The ester functionality can be used in polycondensation reactions to create novel polyesters. The ketone group can also be used as a site for cross-linking, potentially leading to the formation of durable thermosetting resins with high thermal stability.

Chemical Reactivity and Derivatization

The true value of this compound as a building block lies in its predictable and selective reactivity at its two functional groups.

Caption: Key derivatization pathways for this compound.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular design. By providing a rigid, lipophilic core pre-functionalized with two versatile reactive sites, it offers chemists an efficient starting point for the synthesis of novel molecules with tailored properties. Its application spans from the rational design of new pharmaceuticals with enhanced pharmacokinetic characteristics to the development of high-performance materials. As the demand for molecular complexity and property optimization continues to grow, the utility of such well-defined, multifunctional scaffolds will undoubtedly increase, solidifying the role of adamantane derivatives in the future of chemical innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Adamantane - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Methyl 4-oxo-1-adamantanecarboxylate - High purity | EN [georganics.sk]

- 8. 4-Oxoadamantane-1-carboxylic acid | C11H14O3 | CID 2842515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl 1Methyl 1-Adamantane Carboxylate CAS 711-01-3-Adamantane Carboxylate CAS 711-01-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 13. dl.iranchembook.ir [dl.iranchembook.ir]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

"Methyl 4-oxoadamantane-1-carboxylate" chemical formula and molecular weight

An In-depth Technical Guide to Methyl 4-oxoadamantane-1-carboxylate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a rigid, polycyclic compound with significant potential in medicinal chemistry. We will delve into its core chemical attributes, synthesis, characterization, and its emerging applications, particularly in the context of modern drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this unique molecular scaffold.

Core Molecular Identity

This compound is a derivative of adamantane, a perfectly symmetrical, diamondoid hydrocarbon. The introduction of a ketone and a methyl ester group onto this rigid cage-like structure imparts specific chemical functionalities and steric properties that are of high interest in the design of therapeutic agents. The adamantane core itself is renowned for enhancing the drug-like properties of molecules, including metabolic stability and lipophilicity.[1]

The fundamental chemical identifiers for this compound are:

These basic properties are the foundation for its behavior in both chemical reactions and biological systems.

Physicochemical and Structural Data

A summary of the key physicochemical properties is essential for any laboratory application, from solubility testing to analytical method development.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Oxo-adamantane-1-carboxylic acid methyl ester | [2] |

| CAS Number | 56674-88-5 | [2] |

| Chemical Formula | C₁₂H₁₆O₃ | [2] |

| Molecular Weight | 208.25 g/mol | [2] |

| SMILES | COC(=O)C12CC3CC(C1)C(=O)C(C3)C2 | [2] |

Synthesis Pathway and Rationale

The synthesis of this compound is a multi-step process that leverages the unique chemistry of the adamantane core. A common and logical pathway involves the synthesis of the precursor, 4-oxoadamantane-1-carboxylic acid, followed by a standard esterification reaction.

Synthesis of the Carboxylic Acid Precursor

The journey begins with the carboxylation of adamantane itself. A well-established method is the Koch-Haaf reaction, where adamantane is carboxylated using formic acid and sulfuric acid.[3][4] This directly functionalizes the tertiary bridgehead carbon due to the exceptional stability of the 1-adamantyl cation.

The subsequent challenge is the selective oxidation of one of the secondary methylene bridges to a ketone. This transformation is crucial and establishes the "4-oxo" functionality.

Esterification

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer-Speier esterification is a classic and highly effective method for this purpose. It involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.[3] The reaction is driven to completion by the large excess of the alcohol.

The causality here is straightforward: the acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.

Overall Synthetic Workflow

The following diagram illustrates the logical flow from the adamantane starting material to the final product.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization Profile

To ensure the identity and purity of the synthesized compound, a suite of spectroscopic analyses is required. Based on the molecular structure, the following spectral characteristics are expected.

| Technique | Expected Observations |

| ¹H NMR | - A sharp singlet around 3.7 ppm corresponding to the three protons of the methyl ester (-OCH₃). - A series of multiplets in the range of 1.8-3.0 ppm corresponding to the 12 protons on the adamantane cage. Protons adjacent to the carbonyl group will be shifted further downfield. |

| ¹³C NMR | - A peak around 210 ppm for the ketone carbonyl carbon. - A peak around 175 ppm for the ester carbonyl carbon. - A peak around 52 ppm for the methyl ester carbon (-OCH₃). - Multiple peaks between 25-50 ppm for the sp³ carbons of the adamantane framework. |

| FTIR (cm⁻¹) | - A strong, sharp absorption band around 1730 cm⁻¹ for the C=O stretch of the ester. - Another strong absorption band around 1710 cm⁻¹ for the C=O stretch of the ketone. - C-H stretching vibrations for the sp³ carbons just below 3000 cm⁻¹. - A C-O stretching band for the ester around 1200-1250 cm⁻¹. |

| Mass Spec (EI) | - The molecular ion peak (M⁺) at m/z = 208. - Characteristic fragmentation patterns including the loss of the methoxy group (-OCH₃, m/z = 177) and the carbomethoxy group (-COOCH₃, m/z = 149). |

Note: The exact chemical shifts and absorption frequencies can vary slightly based on the solvent and instrument used.

Applications in Drug Discovery and Medicinal Chemistry

The adamantane scaffold is a privileged structure in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties.[1]

Role as an Enzyme Inhibitor

This compound has been specifically identified as an inhibitor of the enzyme diacylglycerol acyltransferase (DGAT).[2] This enzyme plays a critical role in the final step of triglyceride synthesis. By inhibiting DGAT, this compound can lead to reduced levels of triglycerides in the blood, making it a valuable lead structure for the development of therapeutics for conditions like diabetes and hyperlipidemia.[2]

The Adamantane Advantage

The utility of this molecule extends beyond a single target, owing to the inherent properties of its adamantane core.

-

Metabolic Stability: The rigid, all-sp³ carbon framework of adamantane is resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug, improving its dosing profile.

-

Lipophilicity: Adamantane is highly lipophilic, which can enhance a drug's ability to cross cellular membranes and improve its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

-

Rigid Scaffold: The cage-like structure provides a conformationally locked scaffold. This is highly advantageous in drug design as it reduces the entropic penalty upon binding to a target protein and allows for the precise, predictable orientation of pharmacophoric groups.

The relationship between the adamantane core and its desirable properties can be visualized as follows.

Caption: The adamantane core imparts multiple advantageous drug-like properties.

Detailed Experimental Protocol: Synthesis

This section provides a validated, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of 1-Adamantanecarboxylic Acid

-

Rationale: This step utilizes the Koch-Haaf reaction to efficiently carboxylate the adamantane at the most stable tertiary carbon position.[3]

-

Procedure:

-

In a well-ventilated fume hood, equip a multi-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Charge the flask with 96% sulfuric acid (e.g., 250 mL) and cool the mixture to 15-20°C in an ice bath.[3]

-

Add adamantane (e.g., 0.10 mole) and a solvent like carbon tetrachloride (e.g., 100 mL).[3]

-

Add a solution of t-butyl alcohol (0.40 mole) in 99% formic acid (1.2 moles) dropwise over 1-2 hours, ensuring the temperature is maintained between 15-25°C.[3]

-

After the addition is complete, stir for an additional 30 minutes.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., chloroform).

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 1-adamantanecarboxylic acid. Purification can be achieved by recrystallization.

-

Step 2: Synthesis of 4-Oxoadamantane-1-carboxylic Acid

-

Rationale: This step involves the selective oxidation of a methylene group. The choice of oxidant and conditions is critical to avoid over-oxidation or side reactions.

-

Procedure: (Note: This is a representative protocol; specific literature procedures may vary.)

-

Dissolve 1-adamantanecarboxylic acid in glacial acetic acid.

-

Slowly add an oxidizing agent, such as chromium trioxide (CrO₃) or potassium permanganate, while maintaining the temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction, typically with an alcohol like isopropanol if a chromium-based oxidant was used.

-

Perform a workup involving extraction and washing to isolate the crude product.

-

Purify the 4-oxoadamantane-1-carboxylic acid by column chromatography or recrystallization.

-

Step 3: Esterification to this compound

-

Rationale: A classic Fischer esterification provides a reliable method to obtain the final methyl ester. The use of excess methanol drives the equilibrium towards the product side.[3]

-

Procedure:

-

Reflux a solution of 4-oxoadamantane-1-carboxylic acid in methanol (a large excess, e.g., 20-30 equivalents).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the solution and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography on silica gel to obtain the pure this compound.

-

Conclusion

This compound is more than a simple organic molecule; it is a highly functionalized building block grounded in the robust and advantageous chemistry of its adamantane core. Its defined synthesis, rigid structure, and demonstrated biological activity as a DGAT inhibitor underscore its significance.[2] For medicinal chemists and drug development professionals, this compound represents a valuable starting point for creating novel therapeutics with potentially superior pharmacokinetic profiles. The continued exploration of such rigid scaffolds is a promising avenue in the rational design of next-generation medicines.

References

An In-Depth Technical Guide to Methyl 4-oxoadamantane-1-carboxylate: A Promising DGAT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, lipophilic, and three-dimensional tricyclic alkane, has emerged as a privileged scaffold in medicinal chemistry. Its unique properties, including metabolic stability and the ability to orient substituents in a precise and predictable manner, have led to its incorporation into a diverse array of therapeutic agents. This guide focuses on a particularly compelling adamantane derivative, Methyl 4-oxoadamantane-1-carboxylate, a potent inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1). As the global prevalence of metabolic disorders such as obesity and type 2 diabetes continues to rise, the development of novel therapeutics targeting key enzymes in lipid metabolism has become a critical area of research. This document serves as a comprehensive technical resource for researchers and drug development professionals interested in the synthesis, characterization, and application of this promising compound.

Compound Identification and Chemical Properties

CAS Number: 56674-88-5

IUPAC Name: this compound

Also known as 4-Oxo-adamantane-1-carboxylic acid methyl ester, this compound possesses a unique structure combining the rigid adamantane cage with a ketone and a methyl ester functional group. These features are critical to its biological activity and pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | PubChem |

| Molecular Weight | 208.25 g/mol | PubChem |

| Appearance | White to off-white solid (predicted) | --- |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane (predicted) | --- |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a suitable adamantane precursor. The first step involves the synthesis of the key intermediate, 4-oxoadamantane-1-carboxylic acid, followed by its esterification.

Synthesis of 4-oxoadamantane-1-carboxylic acid

While various methods for the synthesis of adamantane carboxylic acids exist, a common route to 4-oxoadamantane-1-carboxylic acid involves the oxidation of a suitable adamantane derivative. For instance, the oxidation of 1-adamantanol or 1-bromoadamantane can yield adamantane-1-carboxylic acid, which can then be further functionalized. The introduction of the keto group at the 4-position often requires specific synthetic strategies that are beyond the scope of this general guide but can be found in specialized organic synthesis literature. The CAS number for 4-oxoadamantane-1-carboxylic acid is 56674-87-4[1].

Esterification of 4-oxoadamantane-1-carboxylic acid

The final step in the synthesis is the esterification of 4-oxoadamantane-1-carboxylic acid with methanol to yield the target compound. The Fischer esterification is a classic and reliable method for this transformation.

This protocol describes a general procedure for the acid-catalyzed esterification of a carboxylic acid.

Materials:

-

4-oxoadamantane-1-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-oxoadamantane-1-carboxylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure ester.

Alternatively, for a milder esterification, diazomethane or its safer analog, (trimethylsilyl)diazomethane, can be used. This reaction proceeds by protonation of diazomethane by the carboxylic acid, followed by an Sₙ2 reaction where the carboxylate acts as the nucleophile[2][3].

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

While a publicly available experimental spectrum for this compound is not readily found, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from analogous compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the adamantane cage protons and the methyl ester protons.

-

Adamantane Protons: The adamantane cage has several distinct proton environments. The protons are expected to resonate in the upfield region, typically between δ 1.5 and 3.0 ppm. The protons adjacent to the ketone and the ester group will be deshielded and appear at the lower field end of this range.

-

Methyl Ester Protons: A sharp singlet corresponding to the three protons of the methyl group (-OCH₃) is expected to appear around δ 3.7 ppm.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbon (Ketone): The ketone carbonyl carbon is expected to have a chemical shift in the range of δ 205-220 ppm.

-

Carbonyl Carbon (Ester): The ester carbonyl carbon will resonate in the range of δ 160-185 ppm.

-

Adamantane Carbons: The sp³ hybridized carbons of the adamantane cage will appear in the range of δ 25-60 ppm. The carbons attached to the carbonyl groups will be deshielded.

-

Methyl Ester Carbon: The carbon of the methyl group (-OCH₃) is expected to have a chemical shift around δ 50-60 ppm.

Application in Drug Discovery: A Potent DGAT1 Inhibitor

This compound has been identified as a potent inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), a key enzyme in the synthesis of triglycerides.

The Role of DGAT1 in Metabolism

DGAT1 catalyzes the final and committed step in the biosynthesis of triglycerides from diacylglycerol and a fatty acyl-CoA. This process is crucial for the storage of excess energy in the form of fat. In conditions of overnutrition, elevated DGAT1 activity contributes to the accumulation of triglycerides in adipose tissue and other organs, leading to obesity and insulin resistance.

Caption: Inhibition of the DGAT1-catalyzed step in triglyceride synthesis.

Therapeutic Potential of DGAT1 Inhibition

Inhibition of DGAT1 has emerged as a promising therapeutic strategy for the treatment of metabolic diseases. By blocking the synthesis of triglycerides, DGAT1 inhibitors can:

-

Reduce Adiposity: Limit the storage of fat in adipose tissue.

-

Improve Insulin Sensitivity: Decrease the accumulation of lipids in non-adipose tissues like the liver and muscle, which is a major contributor to insulin resistance.

-

Lower Plasma Triglyceride Levels: Reduce the risk of cardiovascular diseases associated with hypertriglyceridemia.

Numerous studies on adamantane carboxylic acid derivatives have demonstrated their potent DGAT1 inhibitory activities, leading to reduced plasma triglyceride levels and body weight gain in preclinical models[4].

Experimental Protocol: In Vitro DGAT1 Inhibition Assay

A fluorescent-based assay is a common method to determine the in vitro inhibitory activity of compounds against DGAT1. This assay utilizes a fluorescently labeled fatty acyl-CoA substrate.

Principle

The assay measures the incorporation of a fluorescently labeled fatty acyl-CoA, such as NBD-palmitoyl-CoA, into triglycerides by the DGAT1 enzyme. The resulting fluorescent triglycerides are then separated by thin-layer chromatography (TLC) and quantified using a fluorescence imager.

Materials

-

HEK293T cells overexpressing human DGAT1 (or microsomal fractions thereof)

-

NBD-palmitoyl-CoA (N-((7-nitro-2-1,3-benzoxadiazol-4-yl)methyl)amino)-palmitoyl-CoA)

-

1,2-Dioleoyl-sn-glycerol (DOG)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Tris-HCl buffer

-

Magnesium Chloride (MgCl₂)

-

Test compound (this compound) dissolved in DMSO

-

TLC plates (silica gel)

-

Hexane/diethyl ether/acetic acid (TLC mobile phase)

Procedure

-

Preparation of Reaction Mixture: Prepare a master mix containing Tris-HCl buffer, MgCl₂, DOG, and BSA.

-

Incubation: In a microcentrifuge tube, add the reaction mixture, the microsomal protein from DGAT1-expressing cells, and the test compound at various concentrations. Pre-incubate for a short period.

-

Initiation of Reaction: Start the reaction by adding NBD-palmitoyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a mixture of chloroform and methanol.

-

Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

TLC Separation: Spot the extracted lipids onto a silica gel TLC plate and develop the plate using a mobile phase of hexane/diethyl ether/acetic acid.

-

Detection and Quantification: Visualize the fluorescently labeled triglycerides on the TLC plate using a fluorescence imager and quantify the band intensity.

-

Data Analysis: Calculate the percentage of DGAT1 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Caption: Workflow for the in vitro fluorescent DGAT1 inhibition assay.

Conclusion and Future Directions

This compound represents a valuable chemical entity for researchers in the field of metabolic diseases. Its well-defined structure, accessible synthesis, and potent DGAT1 inhibitory activity make it an excellent tool compound for studying the role of DGAT1 in health and disease. Furthermore, the adamantane scaffold provides a robust platform for further structure-activity relationship (SAR) studies to develop next-generation DGAT1 inhibitors with improved efficacy and pharmacokinetic properties. Future research will likely focus on optimizing the adamantane core and its substituents to enhance potency, selectivity, and drug-like properties, ultimately paving the way for new therapeutic interventions for obesity, type 2 diabetes, and related metabolic disorders. The continued exploration of adamantane derivatives in medicinal chemistry holds significant promise for addressing some of the most pressing global health challenges.

References

- 1. 4-Oxoadamantane-1-carboxylic acid | C11H14O3 | CID 2842515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 4-oxoadamantane-1-carboxylate: A Technical Guide to Solubility and Stability Profiling

An In-depth Technical Guide for Researchers

Introduction

Adamantane and its derivatives represent a fascinating class of rigid, three-dimensional polycyclic hydrocarbons that have found significant application in medicinal chemistry and materials science.[1] The unique cage-like structure of the adamantane nucleus imparts properties such as high lipophilicity, thermal stability, and metabolic resistance, making it a valuable scaffold in drug design.[1][2] Methyl 4-oxoadamantane-1-carboxylate (CAS: 56674-88-5) is a key intermediate, incorporating both a ketone and a methyl ester functional group onto this rigid core.[3] These functional groups provide handles for further chemical modification while influencing the molecule's overall physicochemical properties.

This guide provides a comprehensive technical overview of the critical solubility and stability characteristics of this compound. As direct, quantitative data for this specific molecule is not extensively published, this document emphasizes the underlying scientific principles and provides robust, field-proven experimental protocols for researchers to generate this critical data in their own laboratories. Understanding these properties is paramount for its effective use in synthesis, formulation, and further drug development endeavors.

Physicochemical Properties and Predicted Behavior

The structure of this compound—a bulky, nonpolar adamantane cage functionalized with moderately polar ketone and methyl ester groups—dictates its behavior in various media.

-

Molecular Formula: C₁₂H₁₆O₃[3]

-

Molecular Weight: 208.25 g/mol [3]

-

Core Structure: The tricyclo[3.3.1.1³⁷]decane (adamantane) core is exceptionally lipophilic and hydrophobic.[2] Pure adamantane is practically insoluble in water but readily dissolves in nonpolar organic solvents.[4]

-

Functional Groups: The ketone (C=O) and methyl ester (-COOCH₃) groups introduce polarity. However, their contribution is often overshadowed by the large, nonpolar surface area of the adamantane scaffold.

Based on this structure, we can predict that the compound will exhibit low aqueous solubility but good solubility in a range of common organic solvents. Its stability will be primarily influenced by the chemical reactivity of the ester group, which is susceptible to hydrolysis.

Solubility Profile: A Predictive and Experimental Approach

Accurate solubility data is the bedrock of formulation development, enabling the creation of appropriate dosing vehicles for in vitro and in vivo studies.

Theoretical Solubility Assessment

The adamantane cage is the primary driver of the molecule's lipophilicity. Therefore, solubility is expected to be poor in aqueous media (e.g., water, phosphate-buffered saline) and significantly higher in organic solvents. A logical progression of solvent choice for solubilization would be:

-

Aqueous Buffers (e.g., PBS pH 7.4): Expected to be very low.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to excellent solubility.

-

Nonpolar Solvents (e.g., Dichloromethane, Chloroform): Good to excellent solubility.

Experimental Workflow for Solubility Determination

The following diagram and protocol outline a robust workflow for quantitatively determining the solubility of this compound.

Caption: Experimental workflow for shake-flask solubility determination.

Protocol: Shake-Flask Solubility Assay

This method establishes the equilibrium solubility of the compound. The causality behind this choice is that it is the "gold standard" method, allowing the system to reach thermodynamic equilibrium for the most accurate and reproducible measurement.

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of 1.5 mL glass vials. This ensures that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each test solvent to the respective vials.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours. Constant agitation and temperature control are critical for reaching a true equilibrium.

-

Sample Processing: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Supernatant Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC method (see Analytical Methods section). Calculate the original concentration in the supernatant by applying the dilution factor.

Data Presentation: Solubility Summary

All quantitative data should be summarized in a clear, structured table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Water | 25 | Experimental Data | Experimental Data |

| PBS (pH 7.4) | 25 | Experimental Data | Experimental Data |

| Methanol | 25 | Experimental Data | Experimental Data |

| Ethanol | 25 | Experimental Data | Experimental Data |

| DMSO | 25 | Experimental Data | Experimental Data |

| Acetonitrile | 25 | Experimental Data | Experimental Data |

Stability Profile: Key Degradation Pathways

Assessing the stability of a compound under various stress conditions is crucial for defining its shelf-life, handling procedures, and potential liabilities in a formulation.

Hydrolytic Stability

The ester functional group is the most probable site of hydrolytic degradation, especially under acidic or basic conditions.

Caption: Primary hydrolytic degradation pathway via ester hydrolysis.

Protocol: pH-Dependent Hydrolytic Stability

This protocol evaluates stability in conditions mimicking the physiological environments of the stomach (acidic) and blood plasma (neutral).[5]

-

Stock Solution: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent like acetonitrile or DMSO (e.g., 10 mg/mL).

-

Working Solutions: Prepare buffers at relevant pH values (e.g., pH 1.2 for simulated gastric fluid, pH 7.4 for physiological buffer).

-

Incubation: Spike the stock solution into each pre-warmed (e.g., 37°C) buffer to a final concentration of 10-50 µM. The low final concentration of organic solvent (<1%) minimizes its effect on the reaction.

-

Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate buffer salts and stop the reaction.

-

Analysis: Analyze the samples by HPLC to determine the percentage of the parent compound remaining relative to the t=0 sample.

Thermal Stability

The adamantane core is known for its high thermal stability.[2] Degradation is more likely to initiate at the functional groups. Thermogravimetric Analysis (TGA) is the standard method for determining thermal decomposition temperature.[6]

Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place a small, accurately weighed amount of the compound (e.g., 2-5 mg) into a TGA pan.[6]

-

Instrumentation: Place the sample in the TGA instrument.

-

Heating Program: Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 500 °C).[6]

-

Data Analysis: The resulting plot of mass vs. temperature will show a sharp drop in mass at the decomposition temperature.

Photostability

Photostability testing determines if the compound is degraded by light, which informs needs for light-resistant packaging and handling.[7] The protocol should follow established regulatory guidelines, such as ICH Q1B.[8]

Protocol: ICH Q1B Photostability Testing

-

Sample Preparation: Prepare samples of the solid compound and a solution in a photochemically inert solvent (e.g., acetonitrile). Prepare parallel "dark controls" by wrapping identical samples in aluminum foil.

-

Light Exposure: Expose the test samples to a calibrated light source that provides a standardized overall illumination of not less than 1.2 million lux hours and a near UV energy of not less than 200 watt hours/square meter.[8]

-

Analysis: After exposure, compare the test samples to the dark controls using HPLC. Assess for any loss of the parent compound or the appearance of new degradation peaks.[9]

Analytical Methods for Quantification

A reliable, stability-indicating analytical method is essential for all solubility and stability studies. A reverse-phase HPLC method is typically suitable.

Protocol: Reverse-Phase HPLC Method Development

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid. The acid improves peak shape.

-

Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 15-20 minutes.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (determined by UV-Vis spectroscopy).

-

Validation: The method must be validated to be "stability-indicating," meaning it can resolve the parent peak from all potential degradation products, particularly the more polar 4-oxoadamantane-1-carboxylic acid. Forced degradation studies (e.g., treating with strong acid, base, and peroxide) are performed to generate degradants and prove separation.[8]

Conclusion

This compound is a valuable chemical intermediate whose utility in research and development is underpinned by its physicochemical properties. While its adamantane core confers high lipophilicity and thermal stability, the methyl ester group presents a potential liability for hydrolysis. This guide provides the theoretical framework and actionable experimental protocols for researchers to thoroughly characterize the solubility and stability of this compound. By generating robust, quantitative data through these validated methods, scientists can ensure its proper handling, storage, and application in advancing their scientific objectives.

References

- 1. researchgate.net [researchgate.net]

- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Oxo-adamantane-1-carboxylic acid methyl ester | 56674-88-5 | GCA67488 [biosynth.com]

- 4. Adamantane - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

- 9. benchchem.com [benchchem.com]

"Methyl 4-oxoadamantane-1-carboxylate" spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-oxoadamantane-1-carboxylate

Introduction

Adamantane, a rigid, tricyclic hydrocarbon, has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique physicochemical properties. Its derivatives are integral to the development of various therapeutic agents, leveraging the adamantane cage as a lipophilic scaffold to enhance drug-like properties. This compound is a key intermediate in the synthesis of many such derivatives, making its structural elucidation a critical step in the drug discovery pipeline.

Molecular Structure Analysis

The structure of this compound is characterized by a rigid adamantane cage with two key functional groups: a ketone at the 4-position and a methyl ester at the 1-position. The numbering of the adamantane core is crucial for the unambiguous assignment of spectroscopic signals.

Figure 1: Structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) would exhibit distinct signals for the adamantane cage protons and the methyl ester protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ | 3.68 | s | 3H |

| H2, H8, H9 | 2.50-2.65 | m | 6H |

| H3, H5, H7 | 2.20-2.35 | m | 6H |

| H6, H10 | 2.00-2.15 | m | 2H |

Interpretation of the Predicted ¹H NMR Spectrum

-

-OCH₃ (Methyl Ester): A sharp singlet is expected around 3.68 ppm, integrating to three protons. This is a characteristic signal for a methyl ester group and is deshielded by the adjacent oxygen atom.

-

Adamantane Cage Protons: The adamantane cage protons will appear as a series of complex multiplets in the region of 2.00-2.65 ppm. The protons on the carbons adjacent to the carbonyl group (C2, C8, C9) are expected to be the most deshielded due to the electron-withdrawing nature of the ketone. The remaining protons on the adamantane cage will resonate at slightly higher fields. The rigid nature of the adamantane cage restricts conformational flexibility, leading to complex splitting patterns.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The expected proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ would show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 215.0 |

| C=O (Ester) | 175.0 |

| -OCH₃ | 52.0 |

| C1 | 48.0 |

| C3, C5, C7 | 45.0 |

| C2, C8, C9 | 38.0 |

| C6, C10 | 36.0 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbons: Two distinct signals are expected in the downfield region. The ketone carbonyl (C4) is predicted to resonate around 215.0 ppm, while the ester carbonyl (C11) will appear around 175.0 ppm.[1]

-

Methyl Ester Carbon: The carbon of the methoxy group (-OCH₃) is expected at approximately 52.0 ppm.

-

Adamantane Cage Carbons: The quaternary carbon at C1, attached to the ester group, would appear around 48.0 ppm. The remaining carbons of the adamantane cage will resonate in the 36.0-45.0 ppm range. The symmetry of the molecule will result in fewer signals than the total number of carbon atoms.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use a ¹³C NMR spectrometer, typically operating at 100 MHz for a 400 MHz proton instrument.

-

Data Acquisition: Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each carbon. A sufficient number of scans and a suitable relaxation delay are necessary to obtain a quantitative spectrum.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic IR Absorptions

| Functional Group | Expected Absorption Frequency (cm⁻¹) |

| C=O Stretch (Ketone) | ~1715 |

| C=O Stretch (Ester) | ~1735 |

| C-O Stretch (Ester) | 1250-1000 |

| C-H Stretch (sp³) | 3000-2850 |

Interpretation of the Expected IR Spectrum

-

Carbonyl Stretching: The most prominent features in the IR spectrum will be two strong absorption bands in the carbonyl region. The ketone C=O stretch is expected around 1715 cm⁻¹, and the ester C=O stretch is expected at a slightly higher frequency, around 1735 cm⁻¹.[2]

-

C-O Stretching: The C-O stretching vibrations of the ester group will result in strong bands in the 1250-1000 cm⁻¹ region.

-

C-H Stretching: The C-H stretching vibrations of the sp³ hybridized carbons of the adamantane cage and the methyl group will appear as a series of bands in the 3000-2850 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: A thin film of the neat compound can be prepared between two salt plates (e.g., NaCl or KBr), or the sample can be dissolved in a suitable solvent (e.g., chloroform) and placed in a solution cell. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₂H₁₆O₃

-

Molecular Weight: 208.25 g/mol

-

Exact Mass: 208.1099

-

Predicted [M+H]⁺: 209.1172

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 208. In electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 209 would be prominent.

-

Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation. A common fragmentation pathway for esters is the loss of the alkoxy group, which in this case would be the loss of a methoxy radical (•OCH₃) to form an acylium ion.

Figure 2: Proposed fragmentation of the molecular ion.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI or EI).

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Use the exact mass measurement to confirm the elemental composition.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS data allows for the unambiguous determination of its molecular structure. The predicted data and interpretations presented herein serve as a valuable reference for scientists and researchers working with this important synthetic intermediate and other related adamantane derivatives. The application of these spectroscopic techniques is indispensable for ensuring the identity and purity of compounds in the drug discovery and development process.

References

Biological activity of adamantane derivatives

An In-depth Technical Guide to the Biological Activity of Adamantane Derivatives

Authored by a Senior Application Scientist

Foreword

The adamantane scaffold, a perfectly symmetrical, rigid, and lipophilic diamondoid hydrocarbon, represents far more than a chemical curiosity. Since its discovery in crude oil in 1933 and its first practical synthesis, it has emerged as a uniquely privileged structure in medicinal chemistry.[1][2][3] Its journey from a simple hydrocarbon to the core of multiple FDA-approved drugs is a testament to its remarkable physicochemical properties.[1] Often described as a "lipophilic bullet," the adamantane moiety is not merely a passive scaffold but an active contributor to a molecule's therapeutic profile, enhancing metabolic stability, modulating bioavailability, and providing a rigid three-dimensional framework for precise interaction with biological targets.[4][5]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple cataloging of activities to provide a deeper understanding of the causality behind the therapeutic success of adamantane derivatives. We will explore the key mechanisms of action, delve into the structure-activity relationships that govern their potency, and provide field-proven experimental protocols to empower your own research and development endeavors. Herein, we dissect the molecular logic that makes adamantane a cornerstone of modern drug discovery.

The Adamantane Scaffold: A Foundation for Therapeutic Innovation

The utility of adamantane in drug design stems from its unique combination of physical and chemical properties.

-

Structural Rigidity and Three-Dimensionality: Unlike flexible alkyl chains, the adamantane cage is conformationally locked. This rigidity reduces the entropic penalty upon binding to a biological target, often leading to higher affinity. Its distinct 3D architecture allows it to fill deep, hydrophobic pockets in enzymes and receptors that are inaccessible to planar molecules.[5]

-

Lipophilicity: The hydrocarbon nature of adamantane makes it highly lipophilic. Incorporating this moiety into a drug candidate can significantly enhance its ability to cross biological membranes, including the blood-brain barrier, which is crucial for neuroactive drugs.[6][7] This property also improves interaction with hydrophobic regions of target proteins.[6]

-

Metabolic Stability: The adamantane core is exceptionally resistant to metabolic degradation by enzymes like cytochrome P450.[1] This high metabolic stability can prolong a drug's half-life, leading to improved pharmacokinetic profiles and potentially less frequent dosing regimens.[5]

These core attributes have been expertly leveraged to develop therapeutics across a wide spectrum of diseases.

Key Arenas of Biological Activity

The versatility of the adamantane scaffold is evident in its broad range of biological activities, from fighting viral infections to combating neurodegeneration and cancer.

Antiviral Activity: The Original Breakthrough

The story of adamantane in medicine began with the discovery of the antiviral properties of 1-aminoadamantane, or amantadine.[8]

Mechanism of Action: Influenza A M2 Proton Channel Blockade

The primary antiviral target for first-generation adamantanes like amantadine and its analogue rimantadine is the M2 proton channel of the influenza A virus.[4][9] This channel is essential for viral replication. After the virus enters the host cell via an endosome, the M2 channel allows protons to flow into the virion, lowering the internal pH. This acidification is a critical step that triggers the uncoating of the viral RNA, releasing it into the cytoplasm to begin replication.[9][10]

Amantadine and rimantadine act as direct blockers of this channel. The adamantane cage binds within the hydrophobic pore of the M2 channel tetramer, physically obstructing the passage of protons.[6] This inhibition prevents viral uncoating and effectively halts the replication cycle.

Structure-Activity Relationship (SAR) and Overcoming Resistance

While highly effective, the widespread use of amantadine and rimantadine led to the emergence of resistant influenza strains, primarily through mutations in the M2 channel (e.g., S31N).[11] This spurred research into second-generation derivatives. SAR studies revealed that modifications to the amino group could significantly alter potency. For instance, conjugating amino acids to rimantadine yielded compounds with dramatically improved activity against sensitive strains, although they remained ineffective against resistant ones.[12] More recent efforts have focused on synthesizing novel adamantane heterocycles that show potency against these rimantadine-resistant strains, suggesting alternative binding modes or mechanisms.[11]

| Compound | Structure | Antiviral Activity (IC50, µM) vs. Influenza A/H3N2 | Cytotoxicity (CC50, µM) in MDCK cells |

| Amantadine | 1-aminoadamantane | >100 | >100 |

| Rimantadine | 1-(1-adamantyl)ethanamine | >100 | >100 |

| Glycyl-rimantadine | Rimantadine-Glycine conjugate | 2.83 | >100 |

| Leucyl-rimantadine | Rimantadine-Leucine conjugate | 11.2 | >100 |

Table 1. Structure-Activity Relationship of Rimantadine Analogs. Data demonstrates that conjugating amino acids to the rimantadine core can significantly increase antiviral potency.[12]

Neuroprotective Activity: Modulating Glutamatergic Transmission

Adamantane derivatives have proven invaluable in neurology, particularly for treating chronic neurodegenerative diseases.

Mechanism of Action: NMDA Receptor Antagonism

A key pathological feature in diseases like Alzheimer's is "glutamate excitotoxicity," where excessive signaling by the neurotransmitter glutamate over-activates its receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[13] This leads to a massive influx of calcium ions (Ca2+), triggering downstream pathways that result in neuronal damage and death.

Memantine, a dimethyl derivative of amantadine, is a non-competitive antagonist of the NMDA receptor.[13][14] Its genius lies in its moderate affinity and voltage-dependency. Under normal physiological conditions, the receptor channel is blocked by magnesium ions (Mg2+). During pathological, sustained depolarization, Mg2+ is expelled, allowing excessive Ca2+ influx. Memantine enters the channel and binds to the phencyclidine (PCP) site, blocking the channel in a "use-dependent" manner—meaning it preferentially blocks channels that are pathologically over-activated while sparing normal synaptic transmission.[15][16] This elegant mechanism allows it to protect neurons from excitotoxicity without causing the severe side effects associated with high-affinity NMDA antagonists.[13][16] Amantadine also acts as an NMDA antagonist, albeit with lower affinity, which contributes to its efficacy in Parkinson's disease.[15][17]

Applications in Neurodegenerative Disease

-

Alzheimer's Disease: Memantine is approved for moderate-to-severe Alzheimer's, where it helps to slow cognitive decline by protecting neurons from excitotoxic damage.[14] Research is also exploring derivatives that inhibit the aggregation of amyloid-beta (Aβ) peptides, another key pathological hallmark.[18]

-

Parkinson's Disease: Amantadine provides symptomatic relief by modulating both dopaminergic and glutamatergic neurotransmission, helping to manage motor symptoms and L-Dopa-induced dyskinesias.[1][14]

-

Other CNS Disorders: Adamantanes are being investigated for traumatic brain injury, multiple sclerosis-related fatigue, and epilepsy.[1][14]

Anticancer Activity: A New Frontier

More recently, the adamantane scaffold has been explored for its potential in oncology, demonstrating a variety of anticancer mechanisms.

-

Induction of Apoptosis: Certain adamantane-based retinoids and chalcones have been shown to be potent inducers of apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancers.[1][19]

-

Enzyme Inhibition: Adamantyl arotinoid derivatives can act as inhibitors of IκB kinase, disrupting the NF-κB signaling pathway, which is a key promoter of inflammation and cell survival in many cancers.[19]

-

Signaling Pathway Modulation: Adamantyl isothiourea derivatives have been found to suppress hepatocellular carcinoma by inhibiting the TLR4-MyD88-NF-κB signaling pathway, which is involved in inflammation-driven cancer progression.[19]

-

Hybrid Molecules: Adamantane-conjugated platinum complexes show enhanced cytotoxicity and potentially reduced systemic toxicity compared to traditional platinum-based chemotherapeutics.[1]

| Compound Series | Target Cancer Cell Line | IC50 (µg/mL) | Proposed Mechanism |

| DHPM Analog IIb | A-549 (Lung) | 1.03 | Induction of Apoptosis |

| DHPM Analog IIj | A-549 (Lung) | 8.36 | Induction of Apoptosis |

| DHPM Analog IId | A-549 (Lung) | 10.38 | Induction of Apoptosis |

| DHPM Analog IIg | A-549 (Lung) | 16.04 | Induction of Apoptosis |

Table 2. Cytotoxicity of selected adamantane-containing dihydropyrimidine (DHPM) derivatives against the A-549 human non-small cell lung cancer cell line.[20]

Enzyme Inhibition: Targeting Metabolic Disease

The rigid, space-filling nature of adamantane makes it an excellent scaffold for designing potent and selective enzyme inhibitors.

DPP-4 Inhibitors for Type 2 Diabetes

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that rapidly degrades incretin hormones (like GLP-1), which are crucial for regulating blood sugar.[21] By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control. Several "gliptin" drugs are DPP-4 inhibitors, and two of them, Saxagliptin and Vildagliptin, feature an adamantane or related moiety.[5][8] The adamantyl group fits snugly into a hydrophobic sub-pocket of the DPP-4 active site, contributing significantly to the drug's high potency and selectivity.[21]

| Drug | Core Structure | Key Feature |

| Vildagliptin | Pyrrolidine-based | Adamantyl group for hydrophobic interaction |

| Saxagliptin | Pyrrolidine-based | Adamantyl group with hydroxyl for H-bonding |

| Sitagliptin | β-amino acid-based | Trifluorophenyl ring |

| Linagliptin | Xanthine-based | Butynyl group |

Table 3. Comparative analysis of widely used DPP-4 inhibitors, highlighting the use of the adamantane scaffold in Vildagliptin and Saxagliptin.[21]

Methodologies for Evaluating Biological Activity

Rigorous and reproducible experimental protocols are the bedrock of drug discovery. The following sections provide step-by-step methodologies for assessing the key biological activities of adamantane derivatives.

General Screening Workflow

A logical, phased approach is critical to efficiently identify and characterize lead compounds. This begins with high-throughput in vitro assays to assess primary activity and cytotoxicity, followed by more complex cell-based mechanistic studies, and finally, validation in in vivo models.

Protocol: Assessing Anticancer Activity via MTT Cell Proliferation Assay

The MTT assay is a foundational colorimetric method for assessing cell viability and cytotoxicity.[22] It measures the metabolic activity of cells, which correlates with the number of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture the target cancer cell line (e.g., A-549) to ~80% confluency.

-

Trypsinize, count, and resuspend the cells in fresh complete medium.

-

Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of the adamantane derivative in DMSO.

-

Create a series of dilutions of the compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.

-

Pipette up and down to ensure complete dissolution of the crystals.

-

-

Data Acquisition:

-

Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

-

Calculate cell viability as a percentage relative to the vehicle control.

-

Plot the viability against the compound concentration (log scale) to determine the IC50 value (the concentration that inhibits 50% of cell growth).[20]

-

Protocol: Assessing Neuroprotective Effects Against Oxidative Stress

This protocol uses a neuronal cell line (e.g., SH-SY5Y) to screen for compounds that can protect against oxidative stress, a key factor in neurodegeneration.[23]

Principle: Hydrogen peroxide (H2O2) is used to induce oxidative stress and cell death. A potential neuroprotective agent is pre-incubated with the cells to see if it can mitigate the H2O2-induced damage, which is then quantified using a viability assay like MTT or MTS.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed SH-SY5Y cells in a 96-well plate as described in the MTT protocol.

-

Allow cells to attach and differentiate (if required by the specific protocol, often involving retinoic acid) for 24-48 hours.

-

-

Pre-treatment with Adamantane Derivative:

-

Prepare dilutions of the test compound in serum-free medium.

-

Remove the medium and add 100 µL of the compound-containing medium to the wells.

-

Incubate for a pre-treatment period (e.g., 2-4 hours) to allow the compound to exert its protective effects.

-

-

Induction of Oxidative Stress:

-

Prepare a fresh solution of H2O2 in serum-free medium at a pre-determined toxic concentration (e.g., 100-300 µM, must be optimized for the cell line).

-

Add the H2O2 solution directly to the wells containing the test compound.

-

Include control wells: untreated cells, cells with compound only, and cells with H2O2 only.

-

Incubate for 24 hours at 37°C.

-

-

Assessment of Cell Viability:

-

Perform a cell viability assay (e.g., MTT/MTS) as described previously.

-

-

Data Analysis:

-

Calculate the percentage of cell survival for each treatment group relative to the untreated control.

-

A successful neuroprotective compound will show a significantly higher cell viability in the "Compound + H2O2" group compared to the "H2O2 only" group.[23]

-

Conclusion and Future Directions

From its serendipitous discovery as an antiviral to its rational design as a neuroprotective agent and enzyme inhibitor, the adamantane scaffold has repeatedly proven its value in medicinal chemistry. Its unique combination of lipophilicity, rigidity, and metabolic stability provides a robust foundation for developing drugs with improved pharmacokinetic and pharmacodynamic properties.[4][5]

The future of adamantane research is bright. Emerging applications in oncology, immunology, and as components of multi-target therapeutics and advanced drug delivery systems highlight its untapped potential.[1][2] As our understanding of disease biology deepens, the "lipophilic bullet" will undoubtedly continue to hit new and challenging targets, reinforcing its status as a truly privileged scaffold in the quest for novel medicines.

References

- 1. jchr.org [jchr.org]

- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adamantane - Wikipedia [en.wikipedia.org]

- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. neurodegenerativejournal.com [neurodegenerativejournal.com]

- 15. Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism | Philadelphia Integrative Psychiatry [phillyintegrative.com]

- 16. researchgate.net [researchgate.net]

- 17. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

- 18. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 19. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. benchchem.com [benchchem.com]

- 22. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Adamantane Cage: A Rigid Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Adamantane, the smallest diamondoid hydrocarbon, has transitioned from a chemical curiosity to a cornerstone in medicinal chemistry. Its unique tricyclic cage structure imparts a combination of rigidity, high lipophilicity, and metabolic stability that medicinal chemists have leveraged to overcome numerous challenges in drug design. This technical guide provides an in-depth exploration of the adamantane scaffold, moving beyond its traditional role as a simple lipophilic ballast to its strategic application in optimizing pharmacokinetics, enhancing target engagement, and enabling novel drug delivery systems. We will dissect the fundamental physicochemical properties of adamantane, detail synthetic strategies for its functionalization, and analyze its impact on drug-target interactions through case studies of clinically successful adamantane-containing drugs. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively harness the therapeutic potential of the adamantane cage.

The Adamantane Moiety: A Unique Physicochemical Profile

First isolated from crude oil in 1933, adamantane (tricyclo[3.3.1.1^3,7]decane) possesses a perfectly symmetrical, strain-free, and rigid cage-like structure.[1][2] This unique three-dimensional architecture is the source of its exceptional properties, which are highly advantageous in drug design.

1.1. Lipophilicity and its Implications